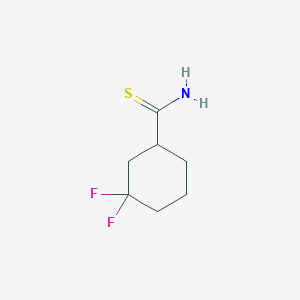
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as OPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
Target of Action
The primary target of the compound “2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide” is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism, development, and growth in the body.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β and activates it, leading to a series of biochemical reactions.
Pharmacokinetics
The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , which suggests that different forms of the compound may have different pharmacokinetic properties.
Result of Action
The compound’s action on the Thyroid Hormone Receptor β leads to changes in the body’s metabolic processes. It is currently in clinical trials for the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.
Action Environment
実験室実験の利点と制限
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, including the optimization of its synthesis method, the identification of new potential therapeutic applications, and the development of new analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide and its effects on various physiological processes.
合成法
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-aminomethylpyridine with 2-bromo-1-phenylpyridazin-3(2H)-one to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to yield 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including cholinesterases, monoamine oxidases, and phosphodiesterases. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHYFWUYKYVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


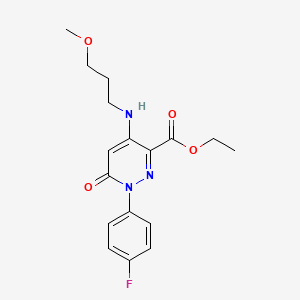

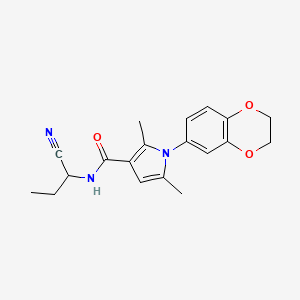
![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)
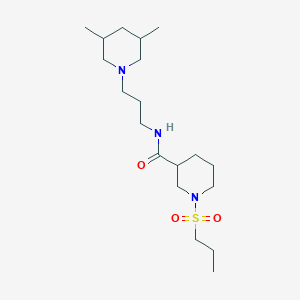
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)

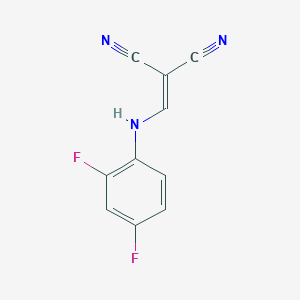

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2911995.png)
![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2911998.png)
